4-Acetylmorpholine-3-carboxylic acid
Overview
Description
4-Acetylmorpholine-3-carboxylic acid is a chemical compound with the molecular weight of 173.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of morpholines, which includes this compound, has seen significant advancements in recent years . These advancements involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
. Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, including this compound, has seen rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The physical and chemical properties of carboxylic acids in general are well-documented . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Mass Spectrometry in Drug Candidate Analysis
In mass spectrometry studies, bisubstituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates, demonstrated unusual gas-phase formations of carboxylic acids upon collisional activation. This behavior, observed during the dissociation of protonated molecules of related compounds, provides insights into the structural preferences and dissociation pathways under mass spectrometric conditions. Such findings can be utilized in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Reaction Product Characterization in Protein Reactivity
A study on the reactivity and biological activity of 4-oxo-2-nonenal (ONE) with cysteine residues of protein revealed novel ONE-cysteine adducts, including thiomorpholine derivative 4-acetyl-5-hydroxyl-6-(2-oxoheptyl)thiomorpholine-3-carboxylic acid. These findings provide structural insights into the sulfhydryl modification by ONE, contributing to understanding the implications of such modifications in biological systems (Shimozu et al., 2009).
Microbial Tolerance to Weak Acid Stress
Research on microbial adaptation to weak acid stress, such as carboxylic acids, is crucial for applications in medicine, food safety, and environmental health. Understanding the molecular mechanisms underlying microbial tolerance to acids like acetylsalicylic acid and others can enhance the development of biorefineries and improve strategies for controlling food-borne pathogens and optimizing microbial cell factories (Mira & Teixeira, 2013).
Spectroscopic Characterization and Antimicrobial Activities
Spectroscopic studies on carboxylic acid derivatives, such as pyridine-2-carboxylic acid and its derivatives, have provided valuable insights into their antimicrobial properties. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, contributing to the development of new antimicrobial agents (Tamer et al., 2018).
Enantiopure Compounds Synthesis for Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid highlights its application in peptidomimetic chemistry. Such compounds, developed through practical synthetic routes, enable the exploration of morpholine derivatives in the synthesis of peptidomimetic structures, potentially contributing to pharmaceutical developments (Sladojevich et al., 2007).
Future Directions
The field of carboxylic acid derivatives’ hydrogenation, which includes 4-Acetylmorpholine-3-carboxylic acid, is witnessing rapid development . Future research directions may include further exploration of catalysts for the hydrogenation process, as well as the development of more efficient synthesis methods .
Properties
IUPAC Name |
4-acetylmorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWHLVROQDNZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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